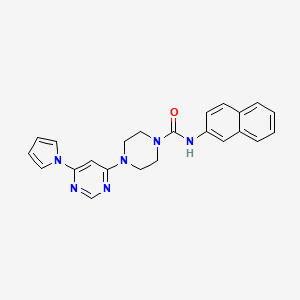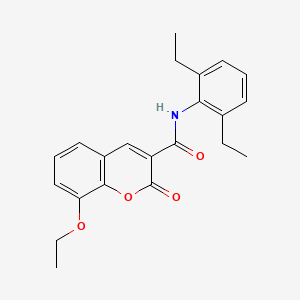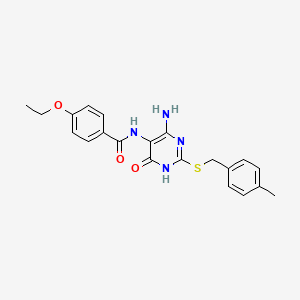
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine-1-carboxamide derivatives often involves multi-step organic reactions, including nucleophilic substitution and amidation processes. While specific synthesis routes for this compound were not directly identified, the methodologies employed for similar compounds involve starting from pyrimidinyl or pyrrolyl halides followed by coupling with naphthyl piperazine under conditions facilitating amide bond formation. These steps are critical for constructing the piperazine-1-carboxamide core, as seen in the synthesis of related compounds (Shim et al., 2002).
Applications De Recherche Scientifique
Molecular Interaction Studies
Molecular Interaction Analysis of Antagonists with CB1 Cannabinoid Receptor
An in-depth study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonism towards the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, various conformers of the antagonist were identified, contributing to the understanding of its interaction with the receptor. This research provides insights into the steric binding interactions and proposes potential mechanisms for antagonist activity, offering a foundation for further exploration of cannabinoid receptor antagonists (Shim et al., 2002).
Radiopharmaceutical Development
Synthesis of Potential PET Agents for IRAK4 Enzyme Imaging
A study focused on synthesizing N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ([11C]9) as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The research achieved high radiochemical yields and specific activity, showcasing the potential of this compound in neuroimaging applications (Wang et al., 2018).
Anticonvulsant Activity Evaluation
Novel Anticonvulsant Agents Derived from Naphthalen-2-yl Acetate
Research on novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives highlighted their potential as anticonvulsant agents. The synthesized compounds demonstrated significant effects in delaying strychnine-induced seizures in vivo, suggesting their utility in treating convulsive disorders (Ghareb et al., 2017).
Anti-Inflammatory and Analgesic Agents
Development of Benzodifuranyl and Thiazolopyrimidines as Anti-Inflammatory Agents
A study synthesized novel derivatives of benzodifuranyl and thiazolopyrimidines, showing promising results as anti-inflammatory and analgesic agents. The compounds exhibited significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, providing a new avenue for therapeutic development (Abu‐Hashem et al., 2020).
Rho Kinase Inhibition for CNS Disorders
Facile Synthesis of Rho Kinase Inhibitor for CNS Disorders
Research established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for treating central nervous system disorders. The study optimized reaction conditions to achieve high yield and purity, contributing to the drug's development for clinical applications (Wei et al., 2016).
Propriétés
IUPAC Name |
N-naphthalen-2-yl-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(26-20-8-7-18-5-1-2-6-19(18)15-20)29-13-11-28(12-14-29)22-16-21(24-17-25-22)27-9-3-4-10-27/h1-10,15-17H,11-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINXIZBACYNPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)


![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)


![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)



![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)

